2-Ethyl-1,3-benzoxazol-5-amine
CAS No.: 204771-75-5
Cat. No.: VC2167434
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204771-75-5 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-ethyl-1,3-benzoxazol-5-amine |
| Standard InChI | InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
| Standard InChI Key | CRWOCBCQPVKWLI-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(O1)C=CC(=C2)N |
| Canonical SMILES | CCC1=NC2=C(O1)C=CC(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
2-Ethyl-1,3-benzoxazol-5-amine belongs to the benzoxazole family, which consists of a benzene ring fused to an oxazole ring. The compound has an ethyl substituent at position 2 of the oxazole ring and an amino group at position 5 of the benzene portion. This structural arrangement contributes to its chemical reactivity and potential applications in various fields of chemistry and pharmaceutical research.
Identification Data
The compound is thoroughly characterized by various chemical identifiers, as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 204771-75-5 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-ethyl-1,3-benzoxazol-5-amine |
| InChI | InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
| InChIKey | CRWOCBCQPVKWLI-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(O1)C=CC(=C2)N |
Table 1: Chemical identifiers for 2-Ethyl-1,3-benzoxazol-5-amine
Structural Representation
The structure of 2-Ethyl-1,3-benzoxazol-5-amine consists of a benzoxazole core with specific substituents. The benzoxazole skeleton features a benzene ring fused to an oxazole ring, creating a bicyclic heterocyclic system. The ethyl group is attached at the 2-position of the oxazole ring, while the amine group is located at the 5-position of the benzene ring. This arrangement creates a molecule with potentially interesting hydrogen bonding capabilities and electronic properties .
Physicochemical Properties
Physical Properties
2-Ethyl-1,3-benzoxazol-5-amine presents as a solid at room temperature with a defined melting point range. The physical characteristics of this compound are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 76-77°C |
| Color | Not specified in available data |
| Solubility | Not fully specified in available data |
| Storage Conditions | Room Temperature |
Table 2: Physical properties of 2-Ethyl-1,3-benzoxazol-5-amine
Computed Properties
Various computational methods have been used to predict the properties of 2-Ethyl-1,3-benzoxazol-5-amine, providing important data for understanding its behavior in different chemical environments:
| Property | Value | Computational Method |
|---|---|---|
| XLogP3-AA | 1.9 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Exact Mass | 162.079312947 Da | PubChem 2.2 |
Table 3: Computed properties of 2-Ethyl-1,3-benzoxazol-5-amine
The predicted XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting the compound may have balanced water solubility and membrane permeability. This property is particularly relevant for potential pharmaceutical applications as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The presence of one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the nitrogen in the oxazole ring, the oxygen in the oxazole ring, and the amino group) suggests potential for molecular recognition interactions .
Chemical Reactivity and Synthesis
General Reactivity
The reactivity of 2-Ethyl-1,3-benzoxazol-5-amine is primarily determined by its functional groups. The amino group at the 5-position can participate in various reactions typical of aromatic amines, including nucleophilic substitution reactions, diazotization, and acylation. The benzoxazole core contributes to the compound's stability through aromatic character while also providing sites for electrophilic aromatic substitution reactions.
| Classification Parameter | Designation |
|---|---|
| Hazard Symbols | Xn - Harmful |
| Risk Codes | 22 - Harmful if swallowed |
| Hazard Class | IRRITANT |
| Sensitivity | IRRITANT |
Table 4: Safety classification of 2-Ethyl-1,3-benzoxazol-5-amine
Related Compounds and Structural Analogues
Structural Variations
2-Ethyl-1,3-benzoxazol-5-amine belongs to a broader family of substituted benzoxazoles. Structural analogues may include:
-
Compounds with different alkyl substituents at the 2-position (methyl, propyl, etc.)
-
Compounds with different functional groups at the 5-position
-
Compounds with additional substituents at other positions of the benzoxazole ring
-
Related heterocycles such as benzothiazoles and benzimidazoles with similar substitution patterns
Comparative Analysis
A related compound, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, differs in having the amine group at the 2-position and a trifluoromethyl group at the 5-position. This structural difference significantly alters the electronic properties and potential applications of the compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially making it more suitable for certain pharmaceutical applications.
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